molecular formula C10H13NO2 B033508 5-Methoxychroman-3-amine CAS No. 110927-03-2

5-Methoxychroman-3-amine

Cat. No.: B033508
CAS No.: 110927-03-2
M. Wt: 179.22 g/mol
InChI Key: UHODZRKJYJILTL-UHFFFAOYSA-N
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Description

5-Methoxychroman-3-amine is a heterocyclic compound with the molecular formula C10H13NO2. It is a derivative of chroman, featuring a methoxy group at the 5-position and an amine group at the 3-position.

Scientific Research Applications

5-Methoxychroman-3-amine has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for 5-Methoxychroman-3-amine is not available, it’s important to note that aromatic amines, which include this compound, can significantly harm human health and the environment . Proper handling and disposal protocols must be followed to minimize their impact .

Future Directions

More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs, including 5-Methoxychroman-3-amine . The versatility of chromanone makes it a promising scaffold in drug designing and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxychroman-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with chroman-3-one.

    Methoxylation: The chroman-3-one undergoes methoxylation to introduce the methoxy group at the 5-position.

    Amination: The methoxylated intermediate is then subjected to amination to introduce the amine group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-Methoxychroman-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and amine groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 5-Methoxychroman-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-3-amine: Lacks the methoxy group at the 5-position.

    5-Methoxychroman-4-one: Contains a ketone group instead of an amine group.

    3-Formylchromone: Features a formyl group at the 3-position instead of an amine group.

Uniqueness

5-Methoxychroman-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHODZRKJYJILTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552714
Record name 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110927-03-2
Record name 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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